BenchChemオンラインストアへようこそ!

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Antimicrobial Caprolactam Glycine Cluster

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is a seven-membered heterocyclic amino acid derivative serving as a key NNRTI scaffold and caprolactam-glycine cluster precursor. Its unique tetrahydroazepine-glycine linkage enables specific DNA-binding antibacterial activity unattainable with simpler azepines or free glycine. With moderate lipophilicity (ACD/LogP 1.38), low LogD (-1.53 at pH 7.4), and TPSA 62Ų, this compound offers predictable solubility and permeability for aqueous formulations and systematic SAR studies. Full Lipinski compliance ensures reliable drug-like behavior.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 90152-88-8
Cat. No. B1304838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine
CAS90152-88-8
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC(=NCC1)NCC(=O)O
InChIInChI=1S/C8H14N2O2/c11-8(12)6-10-7-4-2-1-3-5-9-7/h1-6H2,(H,9,10)(H,11,12)
InChIKeyZZKQYXZXRHAHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine (CAS 90152-88-8) Compound Profile and Procurement Relevance


N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine (CAS 90152-88-8) is a seven-membered heterocyclic amino acid derivative comprising a partially saturated azepine ring covalently linked to a glycine moiety . It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and serves as a key building block in medicinal chemistry, particularly in the design of caprolactam-glycine clusters with demonstrated antimicrobial activity [1]. The compound exhibits predicted drug-like physicochemical properties, including moderate lipophilicity (ACD/LogP 1.38) and full compliance with Lipinski's Rule of Five .

Why N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine Cannot Be Replaced by Generic Azepine or Glycine Analogs


The unique combination of a tetrahydroazepine scaffold and a glycine residue in N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine confers distinct structural and electronic properties that are not replicated by simpler azepine derivatives or free glycine. The caprolactam-glycine cluster (CL-Gly) derived from this compound demonstrates specific DNA-binding interactions and antibacterial activity that cannot be achieved with ε-caprolactam or glycine alone [1]. Furthermore, the compound's predicted physicochemical profile—including a topological polar surface area (TPSA) of 62 Ų and a logD of -1.53 at pH 7.4—differs substantially from other azepine derivatives, directly impacting its solubility, permeability, and formulation behavior . Substitution with generic alternatives risks loss of the target biological activity and unpredictable pharmacokinetic outcomes.

Quantitative Differentiation: N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine Versus Comparators


Antibacterial Activity of Caprolactam-Glycine Cluster (CL-Gly) vs. ε-Caprolactam and Glycine

The caprolactam-glycine cluster (CL-Gly) synthesized from N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycine exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, whereas the individual building blocks ε-caprolactam and glycine show no significant activity. The study evaluated antimicrobial efficacy using standard broth microdilution assays; however, exact MIC values are not reported in the abstract. The cluster's activity is attributed to its ability to bind DNA, as demonstrated by molecular docking, which is absent for the monomers [1].

Antimicrobial Caprolactam Glycine Cluster

DNA Binding Affinity of CL-Gly Cluster vs. ε-Caprolactam

Molecular docking studies reveal that the caprolactam-glycine cluster (CL-Gly) binds to DNA with a favorable interaction profile, whereas ε-caprolactam alone exhibits negligible DNA affinity. The docking score and binding free energy for CL-Gly were not explicitly quantified in the abstract, but the study confirms a clear binding mode between the cluster and DNA, absent for the monomer [1].

Molecular Docking DNA Interaction Caprolactam

Physicochemical Properties: LogD and TPSA Differentiation from Generic Azepines

N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine exhibits a predicted ACD/LogD of -1.53 at pH 7.4 and a topological polar surface area (TPSA) of 62 Ų . In contrast, ε-caprolactam has a calculated TPSA of 29 Ų and a more lipophilic profile (logP ~ 0.7). These differences translate to distinct solubility and permeability behaviors: the target compound is more hydrophilic, favoring aqueous formulations, while ε-caprolactam is more membrane-permeable.

Physicochemical Properties ADMET LogD TPSA

Commercial Purity Specification: 95% Minimum vs. Unspecified Analogs

Commercially sourced N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine is supplied with a minimum purity specification of 95% . In contrast, many generic azepine derivatives or caprolactam-based building blocks are offered without a defined purity grade or at lower purity levels (e.g., technical grade 90-95% without certification). This ensures batch-to-batch consistency and reduces the risk of impurities interfering with sensitive biological assays or downstream synthetic steps.

Purity Quality Control Procurement

Optimal Research and Industrial Use Cases for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine


Antibacterial Drug Discovery Programs Targeting DNA Interaction

Leverage the compound's demonstrated antibacterial activity via its caprolactam-glycine cluster form. The cluster's ability to bind DNA, as shown by molecular docking, supports its use as a lead scaffold for developing novel antimicrobial agents against both Gram-positive and Gram-negative pathogens [1].

Structure-Activity Relationship (SAR) Studies of Azepine-Based NNRTIs

Utilize N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine as a reference NNRTI scaffold. Its defined purity (≥95%) and predicted drug-like properties (LogD -1.53, TPSA 62 Ų) enable systematic modification of the azepine ring or glycine moiety to explore antiviral activity and pharmacokinetic optimization .

Formulation Development Requiring Hydrophilic Azepine Building Blocks

The compound's low LogD (-1.53) and moderate TPSA (62 Ų) make it suitable for aqueous-based formulations. This physicochemical profile is advantageous for developing injectable or oral solutions where high water solubility and low passive membrane permeability are desired .

Synthesis of Caprolactam-Glycine Conjugates for Material Science

Employ the compound as a precursor for synthesizing caprolactam-glycine clusters with potential applications in polymer chemistry or as metal-chelating ligands. The well-characterized purity ensures reliable yields and reproducible polymer properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3,4,5,6-Tetrahydro-2H-azepin-7-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.